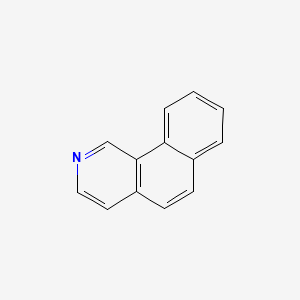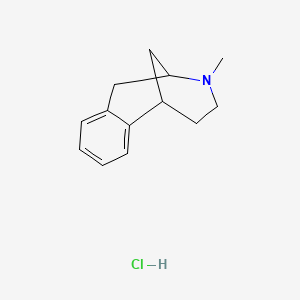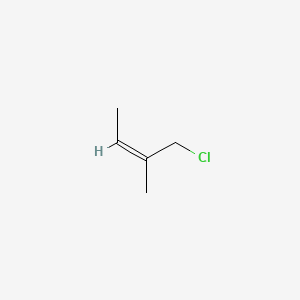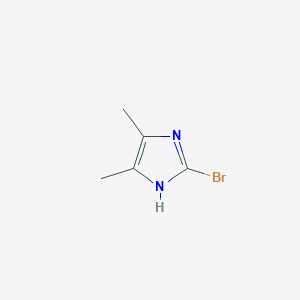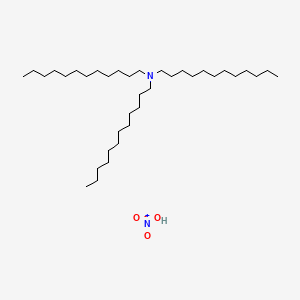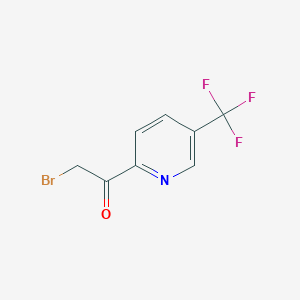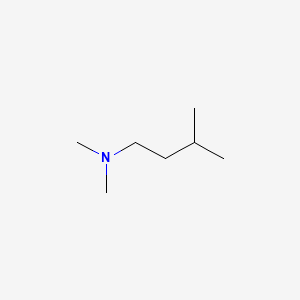![molecular formula C13H10 B3188719 1H-Benz[e]indene CAS No. 232-54-2](/img/structure/B3188719.png)
1H-Benz[e]indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1H-Benz[e]indene involves various methods. One approach includes the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst, which yields indene derivatives . Another method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products .Molecular Structure Analysis
The molecular structure of 1H-Benz[e]indene consists of a polycyclic aromatic hydrocarbon structure . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 1H-Benz[e]indene are diverse. For instance, indene is synthesized through the reaction of the benzyl radical (C7H7) with acetylene (C2H2) under combustion-like conditions at 600 K .Physical And Chemical Properties Analysis
1H-Benz[e]indene has a molecular weight of 166.2185 . More detailed physical and chemical properties were not found in the retrieved sources.Safety and Hazards
Propiedades
Número CAS |
232-54-2 |
|---|---|
Fórmula molecular |
C13H10 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1H-cyclopenta[a]naphthalene |
InChI |
InChI=1S/C13H10/c1-2-6-12-10(4-1)8-9-11-5-3-7-13(11)12/h1-6,8-9H,7H2 |
Clave InChI |
KXYGKDBONOVZOM-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C1C3=CC=CC=C3C=C2 |
SMILES canónico |
C1C=CC2=C1C3=CC=CC=C3C=C2 |
Otros números CAS |
232-54-2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


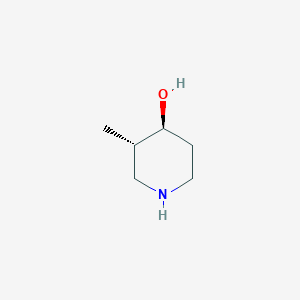
![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3188670.png)
![2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine](/img/structure/B3188672.png)
